alpha-Cellobiose

Description

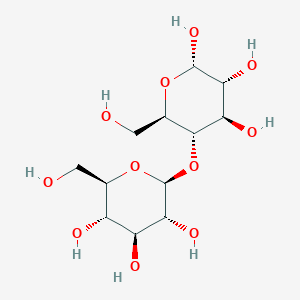

Structure

3D Structure

Properties

CAS No. |

13299-27-9 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-MFRLZQSSSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of α-Cellobiose: A Technical Guide for Researchers

An in-depth exploration of the structure, properties, and biological significance of α-Cellobiose, tailored for researchers, scientists, and drug development professionals.

Introduction

α-Cellobiose is a disaccharide of significant interest in various fields, from biofuel research to immunology. As a fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth, understanding its chemical structure and biological interactions is paramount for developing novel enzymatic and therapeutic strategies. This technical guide provides a comprehensive overview of the chemical structure of α-Cellobiose, supported by quantitative data, detailed experimental protocols, and visualizations of its key biological pathways.

Chemical Structure and Properties

α-Cellobiose is a reducing sugar with the molecular formula C₁₂H₂₂O₁₁.[1] Its systematic IUPAC name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol.[1] The molecule consists of two D-glucose units linked by a β(1→4) glycosidic bond. The defining feature of α-Cellobiose is the α-configuration at the anomeric carbon (C1) of the reducing glucose residue. This stereochemistry distinguishes it from its more common anomer, β-cellobiose.

The three-dimensional conformation of α-Cellobiose is characterized by the relative orientation of the two glucose rings, which can be described by the torsion angles phi (φ) and psi (ψ) around the glycosidic bond. These angles, along with other structural parameters, have been determined through X-ray crystallography studies.

Physicochemical Properties

A summary of the key physicochemical properties of α-Cellobiose is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | [1] |

| CAS Number | 13299-27-9 | [1] |

| Hydrogen Bond Donor Count | 8 | [1] |

| Hydrogen Bond Acceptor Count | 11 | [1] |

| Rotatable Bond Count | 4 | [1] |

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in α-Cellobiose has been elucidated through X-ray diffraction analysis of its crystalline form, typically in a complex. The following table summarizes the crystallographic data for an α-cellobiose·2NaI·2H₂O complex.[2]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| a (Å) | 9.0188 | [2] |

| b (Å) | 12.2536 | [2] |

| c (Å) | 10.9016 | [2] |

| β (°) | 97.162 | [2] |

| Linkage Torsion Angle φ(O-5) (°) | -73.6 | [2] |

| Linkage Torsion Angle ψ(C-5) (°) | -105.3 | [2] |

Experimental Protocols

Preparation of α-Cellobiose

A method for preparing cellobiose (B7769950) with a high content of the α-anomer involves controlled drying of a concentrated cellobiose solution at an elevated temperature. This protocol is adapted from a patented method.

Materials:

-

Crystalline β-cellobiose

-

Deionized water

-

Heating and stirring apparatus

-

Vacuum oven

Procedure:

-

Prepare a saturated solution of β-cellobiose in deionized water.

-

Gently heat the solution to a temperature between 80°C and 95°C with continuous stirring until all the cellobiose is dissolved.

-

Maintain the solution at this temperature for 1 to 2 hours to allow for anomeric equilibration, favoring the formation of the α-anomer.

-

Dry the sugar solution under vacuum while maintaining the temperature between 80°C and 95°C.

-

The resulting solid will be a mixture of cellobiose anomers with a significantly enriched proportion of α-Cellobiose.

-

The anomeric ratio can be determined using techniques such as ¹H-NMR spectroscopy by integrating the signals corresponding to the anomeric protons of the α and β forms.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of α-Cellobiose in solution.

Instrumentation:

-

NMR spectrometer (e.g., 500 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve a small amount of the prepared α-enriched cellobiose in deuterium (B1214612) oxide (D₂O).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

The anomeric proton (H-1) of the α-glucose unit is expected to appear as a doublet at a distinct chemical shift from the β-anomer.

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

-

The anomeric carbon (C-1) of the α-glucose unit will also have a characteristic chemical shift.

Biological Role and Signaling Pathways

Cellobiose, including its α-anomer, plays crucial roles in biological systems, primarily related to the degradation of cellulose and as a signaling molecule in plants.

Cellobiose Metabolism

In microorganisms, the breakdown of cellulose yields cellobiose, which is then transported into the cell and metabolized through two primary pathways: hydrolytic and phosphorolytic.

The hydrolytic pathway involves the cleavage of cellobiose into two molecules of glucose by the enzyme β-glucosidase. The phosphorolytic pathway utilizes cellobiose phosphorylase to break down cellobiose into glucose and glucose-1-phosphate.

Cellobiose as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellobiose can act as a Damage-Associated Molecular Pattern (DAMP), signaling cell wall damage and triggering defense responses.

The perception of cellobiose by plant cell surface receptors initiates a signaling cascade that often involves an influx of calcium ions and the activation of mitogen-activated protein kinase (MAPK) pathways. This ultimately leads to the expression of defense-related genes, enhancing the plant's resistance to pathogens.

Conclusion

α-Cellobiose, a stereoisomer of the fundamental cellulose subunit, possesses a distinct chemical structure that dictates its physical properties and biological functions. A thorough understanding of its three-dimensional architecture, coupled with reliable methods for its preparation and characterization, is essential for advancing research in areas dependent on cellulose degradation and plant-microbe interactions. The signaling pathways initiated by cellobiose in plants also present exciting opportunities for the development of novel strategies to enhance crop resilience. This guide provides a foundational resource for scientists and researchers to further explore the multifaceted nature of α-Cellobiose.

References

A Technical Guide to the Stereochemistry of α-Cellobiose and β-Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellobiose (B7769950), a disaccharide derived from the partial hydrolysis of cellulose, is a fundamental unit in carbohydrate chemistry. It consists of two D-glucose units linked by a β(1→4) glycosidic bond. The stereochemistry of cellobiose is centered around its anomeric carbon (C1) on the reducing glucose residue, which gives rise to two distinct diastereomers, or anomers: alpha (α)-cellobiose and beta (β)-cellobiose. These anomers, while structurally similar, exhibit different physicochemical properties and exist in a dynamic equilibrium in solution. This guide provides an in-depth analysis of their stereochemical differences, comparative quantitative data, and the experimental protocols used for their characterization.

Structural Elucidation: The Anomeric Distinction

The core structure of cellobiose is 4-O-β-D-glucopyranosyl-D-glucose. The defining difference between the α and β anomers lies in the configuration of the hydroxyl group attached to the anomeric carbon (C1) of the D-glucose unit that can open and close its ring—the "reducing end".[1]

-

α-Cellobiose : The anomeric hydroxyl group at the C1 position is in an axial orientation, pointing downwards in a standard Haworth projection.

-

β-Cellobiose : The anomeric hydroxyl group at the C1 position is in an equatorial orientation, pointing outwards from the plane of the ring in a standard Haworth projection.[2]

In aqueous solutions, these two anomers interconvert through a process called mutarotation, which involves the opening of the pyranose ring to form a transient open-chain aldehyde, followed by re-closure.[3][4] This dynamic equilibrium favors the more stable β-anomer. The equilibrium mixture in water consists of approximately 38% α-cellobiose and 62% β-cellobiose.[5]

Quantitative Data Comparison

The stereochemical difference between α- and β-cellobiose gives rise to distinct and measurable physical properties, which are crucial for their identification and characterization.

| Property | α-Cellobiose | β-Cellobiose | Equilibrium Mixture | Reference(s) |

| Initial Specific Rotation [α]D | +14.2° (mutarotates to +34.6°) | +14.2° (mutarotates to +34.6°) | +34.6° | |

| Melting Point | Decomposes at ~225°C | Decomposes at ~225°C | Decomposes at ~225-230°C | [6] |

| Melting Point (Octaacetate) | 229°C | 202°C | N/A | |

| ¹H NMR: Anomeric Proton (H1') | ~5.03 ppm | ~4.46 ppm | Both signals present | [5] |

| ¹³C NMR: Anomeric Carbon (C1') | ~92.7 ppm | ~97.0 ppm | Both signals present | [7] |

Note: Specific rotation values for pure α-cellobiose are less commonly cited than for β-cellobiose, as the β form is the more common commercial product. The initial rotation for both leads to the same equilibrium value.

Experimental Protocols for Anomer Differentiation

Polarimetry

Principle: This technique measures the degree to which a substance rotates the plane of polarized light. As chiral molecules, α- and β-cellobiose are optically active. Their different three-dimensional structures cause them to rotate light to different extents, giving them unique specific rotation values. The process of mutarotation can be monitored over time as the specific rotation of a solution of a pure anomer changes until it reaches a stable equilibrium value.[8][9]

Methodology:

-

Preparation: Prepare a solution of known concentration (e.g., 8 g/100 mL) of a pure cellobiose anomer (typically β-cellobiose) in distilled water.

-

Initial Measurement: Immediately transfer the solution to a polarimeter cell of a known path length. Measure the optical rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

Monitoring Mutarotation: Record the optical rotation at regular intervals over several hours.

-

Equilibrium Measurement: Continue measurements until the rotation value becomes constant, indicating that the solution has reached equilibrium.

-

Calculation: Calculate the initial and equilibrium specific rotations using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length (dm), and c is the concentration (g/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for elucidating molecular structure by observing the magnetic properties of atomic nuclei. The chemical environment surrounding a nucleus influences its resonance frequency, or "chemical shift". The anomeric proton (H1') and carbon (C1') of α- and β-cellobiose are in distinct chemical environments due to the different orientations of the anomeric hydroxyl group, resulting in separate, identifiable signals in the ¹H and ¹³C NMR spectra.[10][11]

Methodology:

-

Sample Preparation: Dissolve a sample of cellobiose in deuterium (B1214612) oxide (D₂O) to a concentration suitable for NMR analysis (e.g., 20 mM).[10] D₂O is used as the solvent to avoid a large interfering signal from water's ¹H protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. For ¹H NMR, solvent suppression techniques may be required to minimize the residual HOD signal.

-

Spectral Analysis:

-

In the ¹H NMR spectrum , identify the anomeric proton signals in the 4.0-5.5 ppm region. The downfield signal at approximately 5.03 ppm corresponds to the α-anomer (H1' axial), while the upfield signal around 4.46 ppm corresponds to the β-anomer (H1' equatorial).[5]

-

In the ¹³C NMR spectrum , identify the anomeric carbon signals. The signal for the α-anomer's C1' appears upfield around 92.7 ppm, while the signal for the β-anomer's C1' is downfield around 97.0 ppm.[7]

-

-

Quantification: The relative ratio of the α and β anomers in the equilibrium mixture can be determined by integrating the areas of their respective anomeric proton or carbon signals.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of cellobiose anomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alpha and Beta Glucose molecules - dual view for comparison purposes [biotopics.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. mdpi.com [mdpi.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to the Natural Occurrence and Sources of alpha-Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cellobiose is the anomeric form of cellobiose (B7769950), a disaccharide composed of two β-glucose molecules linked by a β(1→4) glycosidic bond. While the β-anomer is more prevalent in crystalline form, α-cellobiose coexists in aqueous solutions. Cellobiose itself is the fundamental repeating unit of cellulose (B213188), the most abundant organic polymer on Earth. This guide provides a comprehensive overview of the natural occurrence of α-cellobiose, its primary sources for research and industrial applications, and detailed experimental protocols for its isolation, production, and analysis. Its role as a signaling molecule in plant defense pathways is also explored, highlighting its relevance in drug discovery and agricultural science.

Natural Occurrence and Sources

The primary source of cellobiose in nature is not in its free form but as the structural backbone of cellulose. However, free cellobiose can be found in trace amounts in various natural products and is produced by certain microorganisms.

Occurrence as the Structural Unit of Cellulose

Cellulose is a linear polymer of β(1→4) linked D-glucose units. The repeating disaccharide unit of this polymer is cellobiose.[1] Therefore, any cellulose-rich biomass is a potential source of cellobiose through enzymatic or acidic hydrolysis.[2]

Major Cellulose-Rich Sources for Cellobiose Production:

-

Wood and Paper Products: Late-wood from trees like oak is a significant source of α-cellulose, which can be hydrolyzed to yield cellobiose.[2]

-

Agricultural Residues: Materials such as corn stover, sugarcane bagasse, and straw are abundant sources.[3]

-

Plant Fibers: Cotton, jute, and hemp are rich in cellulose.

-

Root and Tuber Crops: Sugar beet is a notable raw material for industrial cellobiose production.[4]

Direct Natural Occurrence (Trace Amounts)

While not abundant, free cellobiose has been detected in several natural sources:

-

Honey: Trace amounts of cellobiose are found in honey, with concentrations varying based on floral origin.[4] The presence of β-glucosidase in honey, an enzyme that can break down β-glucosidic bonds, suggests a dynamic state of oligosaccharide metabolism.[5]

-

Maize (Corn): Developing maize grains contain free cellobiose.

-

Pine Needles and Cornstalks: These materials have also been identified as natural sources of cello-oligosaccharides, including cellobiose.[4]

Microbial Occurrence

Certain bacteria are known to produce or metabolize cellobiose. Notably, 4-O-beta-D-glucopyranosyl-alpha-D-glucopyranose (an alpha-cellobiose isomer) has been reported in the nitrogen-fixing bacterium Rhizobium leguminosarum.[6] This bacterium possesses genes for cellulose synthesis and degradation, indicating a role for cellobiose in its lifecycle, potentially in biofilm formation and host plant interaction.[7][8][9] The endoglucanase CelC2 from R. leguminosarum is essential for the primary symbiotic infection of legume roots.[10][11]

Quantitative Data on Occurrence

The quantitative data available for the natural occurrence of free cellobiose is limited, as it typically appears in trace amounts. The primary quantitative focus in the literature is on the yield of cellulose from biomass, which is the precursor for cellobiose production.

Table 1: Quantitative Occurrence of Free Cellobiose in Natural Sources

| Source | Concentration | Reference |

| Honey | 0.06–0.28 g/100 g | (Sanz et al., 2004; de la Fuente et al., 2006) via[8] |

| Maize (embryos) | up to 0.05 mg/g | (Gentinetta et al., 1979) via[8] |

| Maize (endosperm) | 0.06–0.13 mg/g | (Gentinetta et al., 1979) via[8] |

Table 2: Example Yields of Cellulose and α-Cellulose from Date Palm Biomass

| Date Palm Part | Cellulose Yield (%) | α-Cellulose Yield (%) | Reference |

| Rachis | 74.70 | 78.63 | [12][13] |

| Leaflet | 71.50 | 75.64 | [12][13] |

| Fiber | 73.82 | 70.40 | [12][13] |

Biological Role: Cellobiose as a Signaling Molecule

In plants, cellobiose acts as a Damage-Associated Molecular Pattern (DAMP). DAMPs are molecules released upon tissue injury, such as during pathogen attack, which trigger the plant's innate immune system.[14] The breakdown of the plant cell wall's cellulose by pathogen-secreted enzymes releases cellobiose, which is then perceived by the plant as a danger signal.[15]

This perception initiates a signaling cascade that includes:

-

An influx of calcium ions (Ca²⁺) into the cytoplasm.[16]

-

Activation of Mitogen-Activated Protein Kinases (MAPKs), particularly MPK6.[16]

-

Upregulation of defense-related genes, such as those involved in salicylic (B10762653) acid signaling (SAG101, PAD4) and transcription factors like WRKY30.[16]

Interestingly, unlike many other PAMPs and DAMPs, cellobiose does not appear to stimulate a detectable reactive oxygen species (ROS) burst or callose deposition.[15] However, it can act synergistically with PAMPs like flagellin (B1172586) to potentiate plant defense responses.[14][16]

Experimental Protocols

Isolation of α-Cellulose from Lignocellulosic Biomass

This protocol is adapted from methods for isolating cellulose from plant materials like date palm waste and pine wood.[12][17] It involves the removal of hemicellulose and lignin.

Materials:

-

Dried, ground biomass (e.g., wood powder, straw)

-

Benzene/ethanol solution (2:1 v/v)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

Bleaching solution: Acetic acid (15 wt.%), Hydrogen peroxide (20 wt.%), Sulfuric acid (10 wt.%)

-

Deionized water

-

Soxhlet apparatus, beakers, heating/stirring plate, filtration setup

Procedure:

-

Dewaxing: Remove resins and waxes by performing a Soxhlet extraction on 10 g of biomass with a 2:1 benzene/ethanol solution for 5 hours. Air dry the extract-free sample.

-

Hemicellulose Removal: Weigh 5 g of the extract-free biomass into a 250 mL beaker. Add 200 mL of 0.1 M HCl. Heat at 100°C with stirring for 2 hours.

-

Filter the mixture and wash the insoluble residue (cellulose-lignin) with 20 mL of deionized water. Air dry the residue overnight.

-

Delignification: Treat the dried cellulose-lignin residue with 200 mL of 0.1 M NaOH at 100°C with constant stirring for 2 hours.[12]

-

Filter the mixture and wash the cellulose-rich residue with a fresh 20 mL portion of 0.1 M NaOH.

-

Bleaching: Treat the dried cellulose sample with the bleaching solution (acetic acid, hydrogen peroxide, sulfuric acid) at 75°C to obtain purified α-cellulose.

-

Wash the final α-cellulose product thoroughly with deionized water until the filtrate is neutral. Dry the sample for subsequent use.

Production of Cellobiose by Enzymatic Hydrolysis of α-Cellulose

This protocol describes the general procedure for hydrolyzing α-cellulose to produce cellobiose. The key is to control the reaction to favor the disaccharide product over complete hydrolysis to glucose.[18][19]

Materials:

-

Purified α-cellulose

-

Cellulase (B1617823) enzyme complex (e.g., from Trichoderma reesei, which contains endoglucanases and exoglucanases). Note: The activity of β-glucosidase in the complex should be low or inhibited to prevent conversion of cellobiose to glucose.

-

50 mM Sodium acetate (B1210297) buffer (pH 5.0)

-

Shaking incubator or water bath

-

Centrifuge

Procedure:

-

Prepare a suspension of α-cellulose (e.g., 2% w/v) in 50 mM sodium acetate buffer (pH 5.0).

-

Pre-heat the cellulose slurry to the optimal temperature for the cellulase enzyme (typically 40-50°C).

-

Add the cellulase enzyme complex to the slurry. The enzyme loading can be varied (e.g., 5-25 FPU per gram of cellulose) to optimize cellobiose yield.[3]

-

Incubate the reaction mixture in a shaking incubator for a defined period (e.g., 6-48 hours). Monitor the reaction over time by taking samples.

-

To stop the reaction in the samples, heat them to 95-100°C for 10 minutes to denature the enzymes.[20]

-

Centrifuge the samples to pellet the remaining solid cellulose.

-

The supernatant, containing soluble sugars (cellobiose, glucose, etc.), can then be collected for analysis.

-

Process Enhancement (Optional): To increase cellobiose yield and selectivity, the reaction can be run in a multistage process. After a set time, the liquid filtrate is removed, and the remaining solids are resuspended in fresh buffer for further hydrolysis. This removes soluble products that cause feedback inhibition and also removes some of the β-glucosidase, which has lower affinity for the solid substrate.[18]

References

- 1. Analysis of Cellobiose, Cellobiose Content of Liquids, Cellobiose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]

- 2. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellobiose (EN) – SAVANNA Ingredients – SAVANNA Ingredients [savanna-ingredients.com]

- 5. Biochemical Reactions and Their Biological Contributions in Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Role of Rhizobium endoglucanase CelC2 in cellulose biosynthesis and biofilm formation on plant roots and abiotic surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and putative regulatory genes involved in cellulose synthesis in Rhizobium leguminosarum bv. trifolii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Rhizobium endoglucanase CelC2 in cellulose biosynthesis and biofilm formation on plant roots and abiotic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhizobium cellulase CelC2 is essential for primary symbiotic infection of legume host roots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and characterization of cellulose and α-cellulose from date palm biomass waste - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 14. The simultaneous perception of self- and non-self-danger signals potentiates plant innate immunity responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 20. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Structural and Biosynthetic Landscape of Cellulose

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cellulose (B213188), the most abundant organic polymer on Earth, is a cornerstone of plant biology and a biomaterial with immense potential in various scientific and industrial fields, including drug development.[1] A precise understanding of its fundamental structure is paramount for its effective utilization. This technical guide provides an in-depth exploration of the repeating unit of cellulose, its hierarchical structure, biosynthesis, and the key experimental methodologies used for its characterization. While often cited as cellobiose (B7769950), the true monosaccharide repeating unit of cellulose is β-D-glucose.[2] The disaccharide cellobiose, however, represents the fundamental structural repeating unit due to the rotational orientation of sequential glucose monomers. This distinction is critical for a comprehensive understanding of cellulose chemistry and biology. This paper will elucidate these structural nuances, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying molecular and biological processes.

The Repeating Unit: β-D-Glucose vs. Cellobiose

Cellulose is a linear polysaccharide composed of β-D-glucose units linked by β(1→4) glycosidic bonds.[1][3][4][5] A key structural feature of cellulose is the 180° rotation of each successive glucose monomer with respect to its predecessor.[3][6] This inversion is necessary for the formation of the β(1→4) linkage and results in a linear, unbranched chain.[3][6]

While β-D-glucose is the monomeric building block added during biosynthesis, the repeating structural motif that defines the geometry of the cellulose chain is the disaccharide cellobiose .[7][8] Cellobiose consists of two β-glucose units linked by a β(1→4) glycosidic bond.[9][10] Therefore, for the purposes of understanding the three-dimensional structure and crystallographic arrangement of cellulose, cellobiose is considered the structural repeating unit.[7] However, from a biosynthetic and chemical nomenclature perspective, β-D-glucose is the fundamental repeating monomer.[2]

The Hierarchical Structure of Cellulose

The linear cellulose chains associate with one another via extensive intermolecular and intramolecular hydrogen bonds, forming a hierarchical structure of increasing complexity and rigidity.[4][6] The multiple hydroxyl groups on each glucose unit participate in a complex network of hydrogen bonds, which imparts high tensile strength and insolubility to cellulose fibers.[3][4][6]

These chains aggregate to form elementary fibrils, which in turn assemble into larger microfibrils.[6] These microfibrils are the primary load-bearing components of plant cell walls.[6][11]

Crystalline Allomorphs

Cellulose exists in several crystalline allomorphs, with Cellulose I being the most abundant native form.[1] Cellulose I is a composite of two distinct crystalline phases:

-

Cellulose Iβ: A two-chain monoclinic unit cell.[13]

The relative proportions of Iα and Iβ vary depending on the biological source of the cellulose.[12][13] For instance, bacterial and algal celluloses are enriched in Iα, while cellulose from higher plants is predominantly Iβ.[1] Other allomorphs, such as Cellulose II, III, and IV, can be produced through various chemical treatments.[1] The conversion of Cellulose I to Cellulose II is irreversible, indicating that Cellulose II is the more thermodynamically stable form.[1]

Quantitative Structural Data

The precise structural arrangement of cellulose has been elucidated through techniques such as X-ray and neutron diffraction.[12][13] The following tables summarize key quantitative data for the crystal structures of Cellulose Iα and Iβ.

Table 1: Unit Cell Parameters of Cellulose I Allomorphs

| Parameter | Cellulose Iα | Cellulose Iβ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁ |

| a | 6.717 Å | 7.784 Å |

| b | 5.962 Å | 8.201 Å |

| c | 10.400 Å | 10.38 Å |

| α | 118.08° | 90° |

| β | 114.80° | 90° |

| γ | 80.37° | 96.5° |

| Data sourced from[13] |

Cellulose Biosynthesis

The biosynthesis of cellulose is a complex process catalyzed by the cellulose synthase (CESA) complex, a multi-subunit enzyme located in the plasma membrane.[11][14] The synthesis process involves the polymerization of glucose units from a nucleotide sugar donor, uridine (B1682114) diphosphoglucose (UDP-glucose).[15][16]

The key steps in cellulose biosynthesis are:

-

Synthesis of UDP-glucose: Glucose is activated to UDP-glucose.

-

Polymerization: The CESA complex polymerizes glucose from UDP-glucose into β(1→4) glucan chains.[15]

-

Translocation and Crystallization: The nascent glucan chains are extruded through a channel in the CESA complex into the extracellular space, where they coalesce and crystallize to form microfibrils.[14]

In plants, the CESA complexes are organized into rosette-like structures that move through the plasma membrane, spinning out the cellulose microfibrils.[11][16]

Experimental Protocols

X-Ray Diffraction (XRD) for Crystallinity Analysis

Objective: To determine the crystallinity index (CI) and identify the crystalline allomorph of a cellulose sample.

Methodology:

-

Sample Preparation: A dried cellulose sample is ground into a fine powder and packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected over a range of 2θ angles.

-

Data Analysis:

-

The resulting diffraction pattern will show sharp peaks corresponding to the crystalline regions and a broad halo corresponding to the amorphous regions.

-

The Crystallinity Index (CI) can be calculated using the Segal method by the following equation: CI (%) = [(I₀₀₂ - Iₐₘ) / I₀₀₂] x 100 where I₀₀₂ is the maximum intensity of the (002) lattice diffraction peak and Iₐₘ is the intensity of diffraction of the amorphous background.[17]

-

Alternatively, a deconvolution method can be used to separate the crystalline and amorphous diffraction signals for a more accurate CI determination.[18] The CI is calculated as the ratio of the area of the crystalline peaks to the total area under the diffractogram.[18]

-

The positions of the diffraction peaks are used to identify the specific crystalline allomorph (e.g., Cellulose Iα or Iβ) by comparing them to known standards.[17][19]

-

Solid-State Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR Spectroscopy

Objective: To investigate the local chemical environments and crystalline structure of cellulose.

Methodology:

-

Sample Preparation: A solid cellulose sample is packed into a zirconia rotor.

-

Data Acquisition: The sample is spun at a high frequency (the "magic angle") in a strong magnetic field. A cross-polarization pulse sequence is used to enhance the signal from the ¹³C nuclei.

-

Data Analysis:

-

The resulting ¹³C NMR spectrum shows distinct peaks for the different carbon atoms in the glucose ring (C1-C6).[20][21]

-

The chemical shifts of these peaks are sensitive to the local conformation and packing of the cellulose chains.[20]

-

The signals for C4 and C6 are particularly useful for distinguishing between crystalline and amorphous regions. The C4 region can be resolved into signals around 89 ppm (crystalline) and 84 ppm (amorphous/surface).[20][22]

-

By analyzing the line shapes and chemical shifts, the relative amounts of different crystalline allomorphs (Iα and Iβ) and the degree of crystallinity can be determined.[21][22]

-

Visualizations

Diagram: The Repeating Unit of Cellulose

Caption: Logical relationship between β-D-glucose and cellobiose.

Diagram: Cellulose Biosynthesis Pathway

Caption: Simplified pathway of cellulose biosynthesis.

Diagram: Experimental Workflow for Cellulose Characterization

Caption: Workflow for cellulose structural characterization.

References

- 1. Cellulose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. researchgate.net [researchgate.net]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. savemyexams.com [savemyexams.com]

- 7. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cellobiose molecule in 3-D [biotopics.co.uk]

- 10. Cellobiose - Wikipedia [en.wikipedia.org]

- 11. The Regulation of Cellulose Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The structure of celluloses | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. cellulose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Bacterial cellulose - Wikipedia [en.wikipedia.org]

- 16. Cellulose biosynthesis | PPT [slideshare.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Solid State NMR a Powerful Technique for Investigating Sustainable/Renewable Cellulose-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Significance of α-Cellobiose: A Technical Guide for Researchers

An In-depth Exploration of a Lesser-Known Anomer with Potential Implications for Drug Development

While β-cellobiose, the repeating unit of cellulose (B213188), is widely recognized for its role in biomass degradation and as a prebiotic, its anomer, α-cellobiose, has remained largely in the shadows of scientific inquiry. This technical guide illuminates the nascent but growing body of research on the biological significance of the alpha-anomer of cellobiose (B7769950), offering a comprehensive resource for researchers, scientists, and drug development professionals. Emerging evidence suggests that this specific stereoisomer may possess unique biological activities, particularly in the realms of microbiology and enzymology, warranting a closer look at its potential as a novel drug target or lead compound.

The Presence of α-Cellobiose in the Biological World: A Niche Existence

Unlike its β-counterpart, which is a direct product of cellulose hydrolysis, the natural occurrence of free α-cellobiose is not widespread. However, a significant finding has been the reported presence of 4-O-β-D-glucopyranosyl-α-D-glucopyranose, the chemical name for α-cellobiose, in the nitrogen-fixing bacterium Rhizobium leguminosarum[1][2]. This discovery points to a specific, albeit not fully elucidated, role for this anomer in the metabolic or signaling pathways of this agriculturally important microorganism.

Rhizobium species are known to possess a variety of glycosidases, including α-glucosidases, which are enzymes capable of hydrolyzing α-glycosidic bonds[3]. The presence of both the substrate (α-cellobiose) and a potential class of enzymes to act upon it within the same organism suggests a specific metabolic pathway. Further research into this pathway could reveal novel targets for influencing bacterial colonization, biofilm formation, or the symbiotic relationship with leguminous plants, areas of significant interest in agricultural biotechnology and microbiome-targeted therapies.

Interaction with Mammalian Enzymes: A Potential for Therapeutic Intervention

While the primary focus of cellobiose research has been on its degradation by microbial enzymes, there is evidence to suggest that cellobiose and its derivatives can interact with mammalian enzymes, notably α-amylase, a key enzyme in starch digestion. Studies have shown that cellulose and its derivatives can inhibit α-amylase activity[4][5][6]. This inhibition is generally considered to be of a mixed or non-competitive type.

The specific inhibitory activity of the alpha-anomer of cellobiose on α-amylase has not been extensively quantified. However, a study on a novel cellobiose-containing tetrasaccharide demonstrated competitive inhibition of human salivary α-amylase. This suggests that the stereochemistry of the cellobiose unit is a critical determinant of its interaction with the enzyme's active site. The development of specific α-cellobiose analogs could, therefore, represent a novel strategy for modulating α-amylase activity, with potential applications in the management of metabolic disorders such as type 2 diabetes.

Quantitative Data and Physicochemical Properties

To facilitate further research and development, a summary of the available quantitative and physicochemical data for α-cellobiose and its derivatives is presented in the tables below.

Table 1: Physicochemical Properties of α-D-Cellobiose and its Octaacetate Derivative

| Property | α-D-Cellobiose | α-D-Cellobiose Octaacetate |

| Molecular Formula | C₁₂H₂₂O₁₁[1][2] | C₂₈H₃₈O₁₉[7] |

| Molecular Weight | 342.30 g/mol [1][2] | 678.59 g/mol [7] |

| CAS Number | 13299-27-9[1][2] | 5346-90-7[7] |

| Appearance | White solid | Colorless crystals[8] |

| Melting Point | Not available | 224-226 °C[7] |

| Optical Activity [α]20/D | Not available | +40° (c=6 in chloroform)[7] |

Table 2: NMR Spectroscopic Data for α-D-Cellobiose Octaacetate

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | See reference for detailed spectrum[9] |

| ¹³C NMR | See reference for detailed spectrum[2] |

Experimental Protocols: A Foundation for Future Research

The synthesis and purification of the pure alpha-anomer of cellobiose is a prerequisite for detailed biological investigation. The following section outlines the key experimental approaches derived from the literature.

Synthesis of α-D-Cellobiose Octaacetate

A common and well-documented route to α-D-cellobiose is through the synthesis of its peracetylated derivative, α-D-cellobiose octaacetate, followed by deacetylation.

Principle: Cellulose or cellulose acetate (B1210297) is subjected to acetylative degradation using a mixture of acetic anhydride (B1165640), acetic acid, and a strong acid catalyst (e.g., sulfuric acid). The reaction conditions are controlled to favor the formation of the octaacetate of the disaccharide.

Detailed Protocol (adapted from Braun, 1943 and subsequent patents)[1][8]:

-

Reaction Mixture Preparation: Carefully add 36 mL of concentrated sulfuric acid to 400 mL of acetic anhydride while cooling to maintain the temperature below 10°C.

-

Cellulose Addition: To the cooled mixture, add 100 g of dry cellulose (e.g., cotton) in small portions with vigorous stirring, ensuring the temperature does not exceed 55°C.

-

Reaction Incubation: Once all the cellulose is added and the mixture is homogeneous, maintain the reaction temperature at 35°C for an extended period (e.g., seven days). Crystallization of α-D-cellobiose octaacetate may be observed during this time.

-

Quenching and Precipitation: After the incubation period, pour the reaction mixture into a large volume of cold water with stirring to precipitate the product.

-

Isolation and Washing: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol (B145695).

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or chloroform (B151607) to obtain pure α-D-cellobiose octaacetate.

Logical Workflow for α-D-Cellobiose Octaacetate Synthesis:

Deacetylation to α-D-Cellobiose

The removal of the acetyl protecting groups to yield free α-D-cellobiose is a standard procedure in carbohydrate chemistry.

Principle: Base-catalyzed transesterification (saponification) using a reagent such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) is a common and effective method.

General Protocol:

-

Dissolution: Dissolve the purified α-D-cellobiose octaacetate in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Neutralization: Neutralize the reaction mixture with an acidic resin or by adding a weak acid (e.g., acetic acid).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Analysis of α-Cellobiose

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of α-cellobiose.

Principle: Separation of α- and β-anomers can be achieved on specialized carbohydrate analysis columns, and detection can be performed using a refractive index (RI) detector or pulsed amperometric detection (PAD) for higher sensitivity[2][10].

Experimental Setup:

-

HPLC System: A standard HPLC system with a pump, injector, column oven, and detector.

-

Column: A carbohydrate analysis column (e.g., an amino-based column).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

-

Detector: Refractive Index (RI) or Pulsed Amperometric Detector (PAD).

-

Standard: A purified and well-characterized standard of α-cellobiose is required for calibration.

Enzyme Inhibition Assay (α-Amylase)

To investigate the inhibitory potential of α-cellobiose on α-amylase, a standard chromogenic assay can be adapted.

Principle: The activity of α-amylase is measured by its ability to hydrolyze a chromogenic substrate, leading to the release of a colored product. The presence of an inhibitor will reduce the rate of color formation.

General Protocol:

-

Reagent Preparation: Prepare solutions of α-amylase, the chromogenic substrate (e.g., 2-chloro-4-nitrophenyl-α-D-maltotrioside), and various concentrations of α-cellobiose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Assay Setup: In a 96-well plate, add the enzyme solution and the α-cellobiose solution (or buffer for the control). Pre-incubate for a short period.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Measure the absorbance of the colored product at regular intervals using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or other suitable plots.

Signaling Pathway Diagram: Hypothetical α-Cellobiose Interaction with α-Amylase

Future Directions and Drug Development Implications

The study of the biological significance of α-cellobiose is in its infancy, yet it presents several intriguing avenues for future research with direct relevance to drug development:

-

Targeting the Microbiome: A thorough investigation of the α-cellobiose metabolic pathway in Rhizobium leguminosarum could unveil novel enzyme targets. Inhibitors of these enzymes could be developed as tools to modulate the gut microbiome or as novel antimicrobial agents.

-

Development of α-Amylase Inhibitors: The potential for α-cellobiose and its derivatives to inhibit α-amylase warrants further investigation. Structure-activity relationship (SAR) studies on synthetic analogs could lead to the development of potent and selective inhibitors for the management of hyperglycemia.

-

Probing Carbohydrate-Binding Proteins: The distinct stereochemistry of α-cellobiose makes it a valuable tool for probing the specificity of various carbohydrate-binding proteins, such as lectins and glycosyltransferases, which are involved in numerous physiological and pathological processes.

References

- 1. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]

- 2. alpha-Cellobiose | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of beta-glycosidases by acarbose analogues containing cellobiose and lactose structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. alpha-D-Cellobiose octaacetate(5346-90-7) 1H NMR spectrum [chemicalbook.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

α-Cellobiose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, serves as a fundamental building block in various biological and industrial processes. This technical guide provides an in-depth overview of the core physicochemical properties of α-cellobiose, detailed experimental protocols for its analysis and enzymatic manipulation, and a visualization of its key metabolic and signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes are illustrated through detailed diagrams.

Core Properties of α-Cellobiose

α-Cellobiose is a disaccharide with the molecular formula C12H22O11. It consists of two β-D-glucose units linked by a β(1→4) glycosidic bond, with an α-configuration at the anomeric carbon of the reducing glucose unit.

| Property | Value | Reference |

| Molecular Formula | C12H22O11 | [1][2][3][4][5] |

| Molecular Weight | 342.30 g/mol | [1][2][5] |

| Synonyms | 4-O-β-D-glucopyranosyl-α-D-glucopyranose, α-D-Cellobiose | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

Enzymatic Hydrolysis of Cellulose to α-Cellobiose

This protocol outlines the general steps for the enzymatic hydrolysis of a cellulosic substrate to produce cellobiose (B7769950).

Materials:

-

Cellulosic substrate (e.g., Avicel, pretreated lignocellulosic biomass)

-

Cellulase (B1617823) enzyme cocktail (containing endoglucanases and exoglucanases)

-

β-glucosidase (optional, for conversion to glucose)

-

Sodium acetate (B1210297) buffer (50 mM, pH 4.8)

-

Calcium chloride (20 mM)

-

Sodium azide (B81097) (0.02%)

Procedure:

-

Prepare a suspension of the cellulosic substrate (e.g., 10% w/v) in 50 mM sodium acetate buffer (pH 4.8) containing 0.02% sodium azide and 20 mM calcium chloride.[6]

-

Pre-incubate the substrate slurry at the optimal temperature for the cellulase enzymes (typically 50°C).

-

Add the cellulase enzyme cocktail to the substrate slurry. The enzyme loading will depend on the specific activity of the enzyme preparation and the nature of the substrate. A typical starting point is 16 FPU/g of substrate.[6]

-

Incubate the reaction mixture at the optimal temperature with constant agitation for a desired period (e.g., 24-72 hours).[6]

-

To monitor the production of cellobiose and glucose over time, withdraw aliquots at regular intervals.

-

Terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).[4][7]

-

Centrifuge the samples to pellet the remaining solids and collect the supernatant for analysis.

Quantification of α-Cellobiose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method provides sensitive and specific quantification of cellobiose in complex mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD).[4][7]

-

Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

Procedure:

-

Prepare a series of cellobiose standards of known concentrations to generate a calibration curve.

-

Filter the supernatant samples from the hydrolysis reaction through a 0.22 µm syringe filter.

-

Inject the standards and samples onto the HPAEC column.

-

Elute the carbohydrates using an appropriate gradient of sodium hydroxide (B78521) and sodium acetate.

-

Detect the eluted sugars using the PAD.

-

Quantify the concentration of cellobiose in the samples by comparing the peak areas to the calibration curve.

Signaling and Metabolic Pathways

α-Cellobiose as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellobiose can act as a signaling molecule, specifically as a Damage-Associated Molecular Pattern (DAMP), indicating cell wall damage and triggering defense responses.[1]

Intracellular Metabolic Pathways of Cellobiose in Microorganisms

Once transported into microbial cells, cellobiose is primarily metabolized through two distinct pathways: the hydrolytic pathway and the phosphorolytic pathway.[5][8]

References

- 1. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Cellulose Hydrolysis: Enzyme Reusability and Visualization of β-Glucosidase Immobilized in Calcium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Measurement of Cellobiose and Glucose Formation during Enzymatic Biomass Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of alpha-Cellobiose in different solvents.

An In-depth Technical Guide to the Solubility of alpha-Cellobiose

Introduction

This compound is a disaccharide composed of two D-glucose units linked by a β(1→4) glycosidic bond, with an alpha-configuration at the anomeric position[1]. As a primary product of cellulose (B213188) hydrolysis, understanding its solubility is critical for researchers, scientists, and drug development professionals, particularly in the fields of biofuel production, food science, and pharmaceutics. The strong inter- and intramolecular hydrogen bonds resulting from its eight free alcohol groups give it distinct solubility characteristics[2]. This guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental methodologies, and logical diagrams to illustrate key concepts.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of α-Cellobiose in Common Solvents

| Solvent | Temperature | Solubility |

| Water | 25 °C | 12 g/100 mL[2] |

| Water | 25 °C | 50 mg/mL |

| Water | 25 °C | 68 mg/mL[3] |

| Water | Not Specified | ≥34.2 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | 25 °C | 3 mg/mL[3] |

| Ethanol | 25 °C | Insoluble[3] |

| Alcohol (General) | Not Specified | Very slightly soluble[2] |

| Ether | Not Specified | Insoluble[2] |

| Chloroform | Not Specified | Insoluble[2] |

| Hydrocarbon Solvents | 20 °C | <0.001 g/L[5] |

| Hydrogen Bond Acceptor Solvents | 20 °C | >100 g/L[5] |

Table 2: Relative Solubility of α-Cellobiose in Aqueous Chloride Salt Solutions

The solubility of cellobiose (B7769950) in aqueous solutions of chloride salts follows the Hofmeister series. The dissolution in these salt solutions is an entropy-driven process[6]. The order of effectiveness in enhancing solubility is as follows:

| Cation (as Chloride Salt) | Relative Solubility |

| Zn²⁺ | Highest |

| Li⁺ | High |

| Na⁺ | Moderate |

| (None - Pure Water) | Baseline |

| K⁺ | Lower |

| NH₄⁺ | Lowest |

Source:[6]

Table 3: Effect of Additives on α-Cellobiose Solubility in Aqueous NaOH

The dissolution of cellobiose in alkali solutions is an exothermic, enthalpy-driven process, meaning lower temperatures favor dissolution[7]. The ability of additives to form hydrogen bonds and enhance solubility in aqueous solutions follows a clear order:

| Solvent System | Relative Dissolution Power |

| NaOH / urea (B33335) / ZnO | Highest |

| NaOH / urea / NaAlO₂ | High |

| NaOH / urea | Moderate |

| NaOH | Lowest |

Source:[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to determine cellobiose solubility.

Protocol 1: General Gravimetric Solubility Determination in Organic Solvents

This protocol is adapted from methodologies used for determining carbohydrate solubility.

-

Preparation of Solvent Systems : Prepare a series of vials containing precise volumes of the desired organic solvents.

-

Addition of Solute : Add an excess amount of dried D-(+)-Cellobiose powder to each vial to ensure a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 20°C or 25°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation : Centrifuge the vials at high speed to pellet the undissolved cellobiose.

-

Sample Collection : Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation : Place the extracted supernatant in a pre-weighed dish and evaporate the solvent completely in a vacuum oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved[7].

-

Quantification : The final solubility is calculated by dividing the mass of the dried cellobiose residue by the volume of the supernatant collected.

Protocol 2: Analysis of Dissolution in Aqueous Salt Solutions via Calorimetry and NMR

This protocol was used to investigate the thermodynamic properties and molecular interactions during dissolution.

-

Calorimetry :

-

Use an isothermal titration calorimeter to measure the dissolution enthalpy.

-

Inject a precise mass of cellobiose (e.g., 0.200 g) into the sample cell containing the aqueous salt solution (e.g., ZnCl₂, LiCl) at a constant temperature (e.g., 25°C)[7].

-

The heat change upon dissolution is measured, providing the dissolution enthalpy (ΔH). This helps determine if the process is enthalpy- or entropy-driven[6][7].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a series of solutions with varying molar ratios of cellobiose and the salt (e.g., ZnCl₂) in a deuterated solvent (e.g., D₂O).

-

Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 25°C)[6].

-

Analyze the chemical shifts of the hydroxyl and other protons of cellobiose. Changes in chemical shifts indicate interactions between the salt ions and specific atoms (e.g., O5 and O6 positions) on the cellobiose molecule, revealing the mechanism of hydrogen bond breakage[6].

-

Visualizations: Workflows and Logical Relationships

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A typical experimental workflow for the gravimetric determination of this compound solubility.

Diagram 2: Influence of Hofmeister Series Cations on Cellobiose Dissolution

Caption: Mechanism of enhanced cellobiose solubility by salts and the corresponding Hofmeister series.

References

- 1. This compound | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cellobiose - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. raybiotech.com [raybiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of α-Cellobiose

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-cellobiose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering a centralized resource for the structural elucidation of this important disaccharide.

Spectroscopic Data of α-Cellobiose

α-Cellobiose, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond with an α-configuration at the anomeric carbon of the reducing end, presents a unique spectroscopic fingerprint. The following sections detail its characteristic NMR, IR, and MS data.

NMR spectroscopy is a powerful tool for the structural analysis of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule. For α-cellobiose, both ¹H and ¹³C NMR are crucial for its characterization. In aqueous solutions, cellobiose (B7769950) exists as an equilibrium mixture of α and β anomers at the reducing end. The data presented here focuses on the α-anomer.

¹H NMR Spectral Data

The ¹H NMR spectrum of α-cellobiose shows distinct signals for each proton. The anomeric protons are particularly important for identifying the glycosidic linkage and the anomeric configuration.[1][2]

| Proton Assignment | Chemical Shift (δ) in ppm (D₂O) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (α) | ~5.22 | d | ~3.6 |

| H-1' | ~4.56 | d | ~7.9 |

| H-2 to H-6, H-2' to H-6' | 3.2 - 4.0 | m | - |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the anomeric carbons are indicative of the anomeric configuration and the nature of the glycosidic bond.[5][6][7]

| Carbon Assignment | Chemical Shift (δ) in ppm (D₂O) |

| C-1 (α) | ~92.7 |

| C-1' | ~103.1 |

| C-4 | ~79.6 |

| C-2, C-3, C-5, C-6 | ~60 - 76 |

| C-2', C-3', C-5', C-6' | ~60 - 76 |

Note: The signals for the non-anomeric carbons often overlap in the 60-76 ppm region.[5][7]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-cellobiose is characterized by the presence of hydroxyl, C-H, and C-O bonds.[8][9][10]

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3000 | O-H stretching | Hydroxyl groups |

| ~2900 | C-H stretching | CH and CH₂ groups |

| ~1640 | O-H bending | Absorbed water |

| ~1160 | C-O-C stretching | β(1→4) glycosidic linkage |

| 1100 - 1000 | C-O stretching | Primary and secondary alcohols |

| ~895 | C-H deformation | β-glycosidic linkage |

The broad absorption band in the 3600-3000 cm⁻¹ region is characteristic of the extensive hydrogen bonding network in carbohydrates.[9][11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For α-cellobiose, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to minimize fragmentation and observe the molecular ion.

| m/z | Ion | Description |

| 342.12 | [M]⁺ | Molecular ion (calculated exact mass: 342.1162)[6][12] |

| 365.10 | [M+Na]⁺ | Sodium adduct |

| 180 | [C₆H₁₂O₆]⁺ | Glucose fragment |

| 163 | [C₆H₁₁O₅]⁺ | Dehydrated glucose fragment |

Fragmentation of the glycosidic bond is a key feature in the tandem mass spectrum (MS/MS) of disaccharides, allowing for the determination of the sequence and linkage of the monosaccharide units.[13][14]

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of α-cellobiose.

-

Sample Preparation : Dissolve approximately 5-10 mg of α-cellobiose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[15] Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR : Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[16][17][18][19]

-

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using an internal or external standard (e.g., TSP or DSS for aqueous samples).

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Mix a small amount of finely ground α-cellobiose (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[20]

-

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Data Acquisition : Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing : The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation :

-

ESI-MS : Dissolve a small amount of α-cellobiose in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, to a concentration of approximately 1-10 µM.

-

MALDI-MS : Co-crystallize the analyte with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

-

Instrument Setup : Use a mass spectrometer equipped with an ESI or MALDI source. Calibrate the instrument using a known standard to ensure mass accuracy.

-

Data Acquisition :

-

Full Scan MS : Acquire a full scan mass spectrum to identify the molecular ion and any adducts.

-

Tandem MS (MS/MS) : Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information about the glycosidic linkage.[21][22]

-

-

Data Analysis : Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. Compare the experimental data with theoretical values and known fragmentation patterns for disaccharides.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of α-cellobiose.

References

- 1. Direct 1H NMR evidence for conversion of beta-D-cellobiose to cellobionolactone by cellobiose dehydrogenase from Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. alpha-Cellobiose | C12H22O11 | CID 441014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellobiose [webbook.nist.gov]

- 9. scribd.com [scribd.com]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. researchgate.net [researchgate.net]

- 12. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometric study of glucose and cellobiose produced during enzymatic hydrolysis of alpha-cellulose extracted from oak late-wood annual rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hmdb.ca [hmdb.ca]

- 18. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. amherst.edu [amherst.edu]

- 21. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hs-sequencing.eu [hs-sequencing.eu]

Methodological & Application

Enzymatic Synthesis of α-Cellobiose from Sucrose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the enzymatic synthesis of α-cellobiose from sucrose (B13894). This chemoenzymatic approach utilizes a two-enzyme cascade, offering a highly specific and efficient alternative to traditional chemical synthesis or extraction from cellulosic materials. The protocols described herein are intended for research and development purposes, particularly in the fields of drug development, functional foods, and material science, where high-purity cellobiose (B7769950) is required.

Introduction

Cellobiose, a disaccharide composed of two β-1,4-linked glucose units, is a valuable molecule with applications in various industries. It serves as a precursor for the synthesis of cellodextrins, which are potential prebiotics, and can be used as a stabilizer or excipient in pharmaceutical formulations. The enzymatic synthesis of cellobiose from the readily available and inexpensive substrate sucrose presents a sustainable and controlled production method. This process relies on the synergistic action of two key enzymes: sucrose phosphorylase (SP) and cellobiose phosphorylase (CP).

The synthesis proceeds in a two-step cascade reaction:

-

Sucrose phosphorylase (SP) catalyzes the phosphorolysis of sucrose in the presence of inorganic phosphate (B84403) (Pi) to produce α-D-glucose-1-phosphate (G1P) and fructose (B13574).[1][2][3]

-

Cellobiose phosphorylase (CP) then utilizes the G1P as a glucose donor and glucose as an acceptor to synthesize cellobiose, regenerating the inorganic phosphate in the process.[1][2][4]

This one-pot synthesis is highly efficient due to the recycling of the phosphate cofactor.[1]

Enzymatic Pathway

The enzymatic cascade for the synthesis of α-cellobiose from sucrose is a well-orchestrated process. The signaling pathway diagram below illustrates the flow of substrates and products through the two key enzymatic steps.

Caption: Enzymatic cascade for α-cellobiose synthesis.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of cellobiose, providing a comparative overview of different reaction conditions and outcomes.

Table 1: Reaction Parameters and Yields for Cellobiose Synthesis

| Enzyme Sources (SP/CP) | Substrates (Concentration) | Phosphate (mM) | Temp (°C) | pH | Time (h) | Cellobiose Yield (g/L) | Reference |

| Bifidobacterium adolescentis / Cellulomonas uda | 1.0 M Sucrose, 1.0 M Glucose | 50 | 30 | 7.0 | 12 | ~275 (800 mM) | [5] |

| Bifidobacterium longum / Clostridium stercorarium | 100 g/L Sucrose | Not specified | 60 | Not specified | 24 | 81.2 | [6][7] |

| Bifidobacterium adolescentis / Cellulomonas uda | 750 mM Sucrose | Not specified | Not specified | Not specified | Not specified | ~70% (molar) | [5] |

Table 2: Comparison of Whole-Cell Biocatalyst Performance

| Biocatalyst | Substrates | Temp (°C) | Time (h) | Cellobiose Titer (g/L) | Recycling Stability | Reference |

| Co-displaying Pichia pastoris | 100 g/L Sucrose | 60 | 24 | >80 | Stable for 3 cycles | [6] |

| Co-expressing E. coli | 300 mM Sucrose | 30 | ~5.7 g/day (continuous) | ~70 | Stable for ~1 month | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of α-cellobiose.

Protocol 1: One-Pot Synthesis of α-Cellobiose using Purified Enzymes

This protocol is adapted from studies utilizing purified sucrose phosphorylase and cellobiose phosphorylase.[5]

1. Materials and Reagents:

-

Sucrose (≥99.5%)

-

D-Glucose (≥99.5%)

-

Potassium phosphate buffer (pH 7.0)

-

Sucrose phosphorylase (SP) from Bifidobacterium adolescentis (or equivalent)

-

Cellobiose phosphorylase (CP) from Cellulomonas uda (or equivalent)

-

Deionized water

-

Reaction vessel (e.g., stirred-tank bioreactor or shaker flask)

-

Water bath or incubator shaker

2. Enzyme Preparation:

-

If using commercially available enzymes, prepare stock solutions according to the manufacturer's instructions.

-

If producing enzymes in-house, purify SP and CP from recombinant expression systems (e.g., E. coli) as described in relevant literature.

3. Reaction Setup:

-

Prepare a reaction mixture in a suitable vessel containing:

-

1.0 M Sucrose

-

1.0 M D-Glucose

-

50 mM Potassium phosphate buffer (pH 7.0)

-

-

Pre-incubate the reaction mixture at 30°C for 15 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the enzymes. The optimal enzyme ratio (SP:CP) should be determined empirically, but a starting point of 1:1 (by activity units) is recommended.

-

Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

4. Monitoring and Analysis:

-

Withdraw samples at regular intervals to monitor the progress of the reaction.

-

Analyze the concentrations of sucrose, glucose, fructose, and cellobiose using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.

5. Product Purification:

-

After the reaction is complete, inactivate the enzymes by heat treatment (e.g., 80°C for 20 minutes).

-

Remove precipitated proteins by centrifugation or filtration.

-

The resulting supernatant can be further purified to remove unreacted substrates and fructose. This can be achieved by methods such as yeast treatment to consume remaining monosaccharides and sucrose, followed by chromatographic techniques like size-exclusion or activated carbon chromatography.[5]

Protocol 2: α-Cellobiose Synthesis using Whole-Cell Biocatalysts

This protocol describes the use of recombinant Pichia pastoris co-displaying SP and CP on the cell surface, adapted from published methods.[6][7]

1. Materials and Reagents:

-

Recombinant Pichia pastoris strain co-displaying sucrose phosphorylase and cellobiose phosphorylase

-

Sucrose

-

Glycerol (B35011) (for yeast cultivation)

-

Yeast extract peptone dextrose (YPD) medium

-

Commercial thermophilic xylose isomerase (optional, to convert fructose to glucose)

-

Reaction buffer (e.g., 50 mM MES buffer, pH 7.0)

-

Centrifuge

-

Incubator shaker

2. Cultivation of Whole-Cell Biocatalyst:

-

Inoculate the recombinant P. pastoris strain into YPD medium containing glycerol as the carbon source.

-

Cultivate at 30°C with vigorous shaking until the desired cell density is reached.

-

Harvest the cells by centrifugation and wash them with reaction buffer.

3. One-Pot Bioconversion:

-

Prepare the reaction mixture containing:

-

100 g/L Sucrose in the reaction buffer.

-

-

Add the harvested yeast cells to the reaction mixture.

-

(Optional) Add commercial xylose isomerase to convert the fructose byproduct into glucose, which can then be utilized by the cellobiose phosphorylase.

-

Incubate the reaction at 60°C with agitation for 24 hours.

4. Product Recovery and Analysis:

-

Separate the yeast cells from the reaction mixture by centrifugation. The cells can be washed and reused for subsequent batches.[6]

-

Analyze the supernatant for cellobiose concentration using HPLC as described in Protocol 1.

-

The product can be purified from the supernatant using similar methods as outlined in Protocol 1.

Experimental Workflow

The following diagram outlines the general workflow for the enzymatic synthesis of α-cellobiose, from catalyst preparation to final product analysis.

Caption: General experimental workflow.

Conclusion

The enzymatic synthesis of α-cellobiose from sucrose offers a highly efficient, specific, and sustainable method for producing this valuable disaccharide. The use of either purified enzymes or whole-cell biocatalysts provides flexibility in process design. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to establish and optimize their own cellobiose synthesis platforms for various applications in drug development and beyond. Further optimization of reaction conditions and enzyme engineering can lead to even higher yields and process efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellobiose phosphorylase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of cellobiose from sucrose using sucrose phosphorylase and cellobiose phosphorylase co-displaying Pichia pastoris as a reusable whole-cell biocatalyst | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Continuous process technology for bottom-up synthesis of soluble cello-oligosaccharides by immobilized cells co-expressing three saccharide phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: α-Cellobiose as a Substrate for Cellulase Activity Assays

Introduction